
2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring an indole core substituted with a methyl group at the 2-position and an oxoacetamide group at the 3-position. The indole scaffold is a "privileged structure" in medicinal chemistry due to its prevalence in bioactive molecules, enabling diverse interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials include 2-methylindole and oxalyl chloride, which react to form the desired compound under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yields of the desired products. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its role in cellular processes and its potential as a bioactive molecule.
Medicine: Research focuses on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
The biological and chemical properties of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives are highly influenced by substituents on the indole ring and the N-acetamide group. Below is a systematic comparison with structurally related compounds:
Adamantane-Substituted Derivatives
- Example Compound : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5r ) .
- Key Features :
- The adamantane group introduces significant bulk and lipophilicity, enhancing binding to hydrophobic pockets in target proteins.
- Biological Activity : Compound 5r demonstrated potent anti-proliferative activity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) . Mechanistic studies revealed caspase-8-dependent apoptosis via PARP cleavage and caspase-3/8 activation .
- Comparison : The adamantane group confers higher potency compared to the methyl-substituted parent compound, likely due to improved target engagement and metabolic stability.
N-Cyclopropyl Substitution
- Example Compound : N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide .
- Key Features: The cyclopropyl group on the acetamide nitrogen introduces steric hindrance and moderate lipophilicity. Biological Activity: Limited data are available, but structural analogs suggest that cyclopropyl substitution may enhance solubility while maintaining target affinity.
N-Ethyl and N-Methyl Substitutions
- Example Compounds :
- Biological Activity: These compounds are less studied, but simpler substituents may favor rapid pharmacokinetics at the expense of target specificity.
Methoxy and Halogen Substituents
- Example Compounds :
- Key Features: Methoxy groups enhance solubility via hydrogen bonding, while halogens (e.g., chlorine) improve metabolic stability and electronic interactions. Biological Activity: Methoxy-substituted derivatives may exhibit altered selectivity profiles, as seen in adenosine receptor modulation .
Quantitative Comparison of Key Compounds
Mechanistic Insights
- Adamantane Derivatives : Caspase-8 activation dominates apoptosis induction, suggesting extrinsic pathway involvement .
- Methoxy/Halogen Derivatives : May target oxidative stress pathways or DNA repair mechanisms, as seen in related indole analogs .
- Small Alkyl Substituents : Likely influence pharmacokinetics (e.g., absorption, half-life) rather than potency.
Biological Activity
2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an indole moiety, which is known for its diverse biological properties. The compound belongs to the class of 2-oxoacetamides, which have been shown to exhibit various pharmacological effects.
Research indicates that this compound exhibits notable anti-tumor activity. The compound appears to induce apoptosis in cancer cells through caspase-dependent pathways. Specifically, it activates caspase-3 and caspase-8 while minimally affecting caspase-9, suggesting a targeted apoptotic mechanism that may be beneficial in cancer therapy.
Mechanism | Description |
---|---|
Apoptosis Induction | Activates caspase-3 and caspase-8 |
Caspase Pathway | Minimal effect on caspase-9 |
Targeted Therapy | Potential for selective action in cancer cells |
Biological Activity
The anti-tumor efficacy of this compound has been demonstrated against various cancer cell lines, including those derived from colon and lung tumors. In vitro studies highlight its ability to halt the proliferation of these cells and promote cell death through apoptosis .
Case Studies
- Colon Cancer Cell Lines : In a study involving colon cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent.
- Lung Cancer Models : Another investigation focused on lung cancer models demonstrated similar anti-proliferative effects, reinforcing the compound's broad-spectrum activity against different types of cancer .
Pharmacological Applications
The unique structural features of this compound suggest potential applications beyond oncology. Its interactions with enzymes involved in apoptotic pathways indicate possibilities for use in other diseases characterized by dysregulated cell survival mechanisms.
Table 2: Potential Applications
Application Area | Description |
---|---|
Oncology | Treatment of various cancers |
Enzyme Modulation | Interaction with apoptotic enzymes |
Other Therapeutics | Potential use in diseases with cell survival issues |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting from indole derivatives. For example:
- Step 1 : Alkylation or acylation of 2-methylindole using reagents like acetic anhydride or ethyl bromoacetate under basic conditions (e.g., NaOAc/NaBH₃CN in MeOH at room temperature) .
- Step 2 : Oxidation of intermediates using LiOH in dioxane/water to yield the oxoacetamide moiety .
- Optimization : Reaction efficiency can be improved by adjusting temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading. Monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- FT-IR/Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxoacetamide group) and indole ring vibrations .
- NMR : ¹H NMR (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 2.1–2.5 ppm) and ¹³C NMR (carbonyl carbons at δ 165–175 ppm) confirm structural integrity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram+/− bacteria) or anticancer potential using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Target prediction : Use computational tools like SwissTargetPrediction to identify potential protein targets (e.g., kinases, GPCRs) based on structural similarity to bioactive indoles .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s electronic and reactive properties?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict solubility and stability .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases, tubulin) .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural elucidation?
- Methodology :
- Crystallography : Refine data using SHELXL (e.g., resolving twinning or disorder in indole ring substituents) .
- Validation : Cross-reference experimental NMR/IR data with theoretical spectra from Gaussian or ORCA software to identify discrepancies (e.g., tautomerism or protonation states) .
- Synchrotron XRD : High-resolution diffraction at facilities like APS or ESRF resolves ambiguous electron density maps .
Q. What strategies improve yield in multi-step synthesis while minimizing side reactions?
- Methodology :
- Protection/Deprotection : Protect reactive sites (e.g., indole NH with Boc groups) during acylation steps to prevent undesired side products .
- Flow Chemistry : Use continuous flow reactors for exothermic steps (e.g., LiAlH₄ reductions) to enhance control and scalability .
- Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for selective transformations (e.g., reductive amination) .
Q. How can the pharmacological mechanism of action be systematically investigated?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes/pathways (e.g., apoptosis, oxidative stress) .
- Proteomics : Use SILAC labeling or TMT-MS to quantify protein expression changes (e.g., kinase inhibition) .
- In vivo Models : Administer the compound in zebrafish or murine models to assess toxicity, bioavailability, and efficacy .
Q. What advanced techniques elucidate the compound’s conformational flexibility in solution vs. solid state?
- Methodology :
- SC-XRD : Determine crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the acetamide group) .
- NOESY NMR : Detect spatial proximity of protons (e.g., methyl-indole and oxoacetamide groups) to infer solution-phase conformation .
- Variable-Temperature Studies : Monitor dynamic behavior (e.g., ring puckering) via VT-NMR or VT-IR .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMUZPMNBWVZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298623 | |
Record name | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-83-7 | |
Record name | NSC124710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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